molecular formula C10H20N2 B12649138 Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone CAS No. 62082-37-5

Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone

Cat. No.: B12649138
CAS No.: 62082-37-5
M. Wt: 168.28 g/mol
InChI Key: LIAWOBJFDCLLIQ-UHFFFAOYSA-N
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Description

Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone is a chemical compound with the molecular formula C10H18N2 It is a derivative of cyclohexanone, where the ketone group is replaced by a hydrazone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone typically involves the reaction of 4-(1,1-dimethylethyl)cyclohexanone with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction can be represented as follows:

4-(1,1-dimethylethyl)cyclohexanone+hydrazineCyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone\text{4-(1,1-dimethylethyl)cyclohexanone} + \text{hydrazine} \rightarrow \text{this compound} 4-(1,1-dimethylethyl)cyclohexanone+hydrazine→Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone can undergo various chemical reactions, including:

    Oxidation: The hydrazone group can be oxidized to form the corresponding azo compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of azo compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Materials Science: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone involves its ability to form stable hydrazone linkages. These linkages can interact with various molecular targets, including enzymes and receptors, leading to specific biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 4-tert-butyl-: Similar structure but lacks the hydrazone group.

    Cyclohexanone, p-tert-butyl-: Another structural isomer with similar properties.

    Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: A related compound with an acetate group instead of a hydrazone group.

Uniqueness

Cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone is unique due to its hydrazone group, which imparts distinct chemical reactivity and potential applications in various fields. The presence of the hydrazone group allows for specific interactions with molecular targets, making it valuable in research and industrial applications.

Properties

CAS No.

62082-37-5

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(4-tert-butylcyclohexylidene)hydrazine

InChI

InChI=1S/C10H20N2/c1-10(2,3)8-4-6-9(12-11)7-5-8/h8H,4-7,11H2,1-3H3

InChI Key

LIAWOBJFDCLLIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=NN)CC1

Origin of Product

United States

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